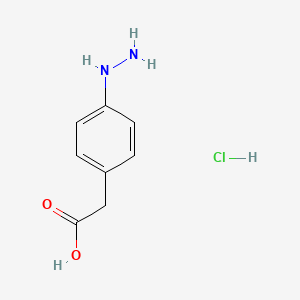

(4-Hydrazinophenyl)acetic acid hydrochloride

説明

(4-Hydrazinophenyl)acetic acid hydrochloride is a hydrazine-substituted phenylacetic acid derivative. Its structure features a hydrazine group (-NH-NH₂) attached to the para position of the phenyl ring, with an acetic acid chain at the benzylic position, forming a hydrochloride salt. The hydrazine moiety confers unique reactivity, enabling applications in coordination chemistry, pharmaceutical intermediates, and as a precursor for heterocyclic compounds .

特性

IUPAC Name |

2-(4-hydrazinylphenyl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c9-10-7-3-1-6(2-4-7)5-8(11)12;/h1-4,10H,5,9H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBSIFZWYKGBSFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80575807 | |

| Record name | (4-Hydrazinylphenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65476-32-6 | |

| Record name | 65476-32-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Hydrazinylphenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Route Overview

The principal synthetic approach to (4-Hydrazinophenyl)acetic acid hydrochloride involves the reaction of 4-hydrazinobenzoic acid with chloroacetic acid under acidic conditions. This method is widely reported and forms the basis for both laboratory and industrial preparations.

-

- 4-Hydrazinobenzoic acid

- Chloroacetic acid

- Acidic medium (commonly hydrochloric acid)

Solvents: Ethanol or water are typically used as solvents to facilitate the reaction and crystallization.

Reaction Conditions: The reaction is carried out under controlled temperature and acidic pH to promote substitution of the hydrazine group onto the acetic acid moiety, forming the hydrochloride salt.

Isolation: The product is isolated by crystallization from the reaction mixture, yielding this compound as a crystalline solid.

This synthetic route is favored due to its straightforwardness, use of readily available reagents, and relatively high yields. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is beneficial for downstream applications.

Detailed Reaction Mechanism and Conditions

The preparation involves nucleophilic substitution where the hydrazine nitrogen attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the hydrazinophenylacetic acid moiety. The presence of hydrochloric acid serves dual roles: maintaining acidic conditions and providing chloride ions to form the hydrochloride salt.

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolution of 4-hydrazinobenzoic acid in ethanol or water | Ambient to moderate temperature (25–60°C) | Ensures complete solubilization |

| 2 | Addition of chloroacetic acid dropwise | Acidic medium, pH ~1-2 | Controlled addition to avoid side reactions |

| 3 | Stirring and heating | 40–80°C for several hours | Promotes reaction completion |

| 4 | Cooling and crystallization | Cooling to 0–5°C | Facilitates product precipitation |

| 5 | Filtration and drying | Vacuum drying | Yields pure hydrochloride salt |

This procedure is scalable and adaptable for industrial synthesis, with modifications to reactor size and purification techniques to optimize yield and purity.

Industrial Production Considerations

Industrial synthesis closely follows the laboratory procedure but incorporates process optimizations:

- Use of larger reactors with precise temperature and pH control systems.

- Efficient mixing and controlled reagent addition to minimize by-products.

- Advanced purification methods such as recrystallization, solvent washing, and drying under controlled conditions.

- Recycling of solvents and reagents to reduce waste and cost.

Industrial processes emphasize maximizing yield and purity while ensuring safety, given the hydrazine moiety's reactive nature.

Alternative Synthetic Strategies and Related Preparations

While the direct reaction of 4-hydrazinobenzoic acid with chloroacetic acid is standard, alternative synthetic routes exist for related compounds or intermediates:

Protection/Deprotection Strategies: Use of benzyl or other protective groups on phenolic or amino functionalities to improve intermediate stability and crystallizability, as seen in the preparation of related phenylacetic acids.

Reduction and Substitution Reactions: Starting from halogenated precursors or mandelic acid derivatives followed by reduction and substitution can lead to phenylacetic acid derivatives, which can then be functionalized to introduce the hydrazine group.

Purification of Phenylhydrazine: Since phenylhydrazine is a key intermediate, its purification by distillation in the presence of glycols has been developed to enhance quality and yield, which indirectly impacts the synthesis of hydrazinophenyl derivatives.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Condition/Value | Remarks |

|---|---|---|

| Starting Material | 4-Hydrazinobenzoic acid | Commercially available |

| Reagent | Chloroacetic acid | Used in slight excess |

| Solvent | Ethanol or water | Facilitates reaction and crystallization |

| Acid Catalyst | Hydrochloric acid | pH maintained ~1-2 |

| Reaction Temperature | 40–80°C | Optimized for reaction kinetics |

| Reaction Time | 3–6 hours | Ensures completion |

| Isolation | Cooling to 0–5°C, crystallization | Product precipitates as hydrochloride salt |

| Purification | Filtration, washing, vacuum drying | Yields high purity product |

| Yield | Typically high (exact % varies) | Dependent on scale and conditions |

化学反応の分析

Types of Reactions

(4-Hydrazinophenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding hydrazones or azo compounds.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include hydrazones, azo compounds, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

科学的研究の応用

(4-Hydrazinophenyl)acetic acid hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including antitumor and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes

作用機序

The mechanism of action of (4-Hydrazinophenyl)acetic acid hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or the modification of protein structures. This compound can also participate in redox reactions, affecting cellular oxidative stress pathways .

類似化合物との比較

Structural Analogues and Substituent Effects

D-4-Chlorophenylglycine Hydrochloride

- Structure: Features a chlorophenyl group and an α-amino acetic acid backbone (C₈H₉Cl₂NO₂).

- Key Differences: Replaces the hydrazine group with an amino group (-NH₂) and introduces a chlorine substituent.

- Applications : Used in chiral synthesis and as a building block for peptidomimetics .

[4-(4H-1,2,4-Triazol-4-yl)phenoxy]acetic Acid Hydrochloride

- Structure : Contains a triazole ring attached to the phenyl group via an ether linkage.

- Key Differences : The triazole ring introduces nitrogen-rich heterocyclic character, differing from the hydrazine's linear -NH-NH₂ group.

- Applications: Potential use in agrochemicals or antimicrobial agents due to triazole's bioactivity .

- Comparison : The triazole moiety may enhance metabolic stability but reduces hydrazine-specific reactivity (e.g., chelation or condensation reactions).

Ethyl (4-Hydrazinophenyl)acetate Hydrochloride

- Structure : Ester derivative of the target compound (C₁₀H₁₅ClN₂O₂).

- Key Differences : The carboxylic acid is esterified (-COOEt vs. -COOH), altering solubility and reactivity.

- Applications : Intermediate in organic synthesis; ester group facilitates lipophilicity for membrane permeability .

- Comparison : Hydrolysis of the ester yields the parent acetic acid, linking its utility to the target compound.

2-(4-(Aminomethyl)phenyl)acetic Acid Hydrochloride

- Structure: Features an aminomethyl (-CH₂NH₂) group instead of hydrazine (C₉H₁₂ClNO₂).

- Key Differences : The primary amine substituent lacks the diamine functionality of hydrazine.

- Applications : Used in peptide synthesis and as a ligand for metal-organic frameworks .

- Comparison: The aminomethyl group offers fewer sites for coordination or condensation reactions.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Solubility | Key Functional Groups |

|---|---|---|---|---|---|

| (4-Hydrazinophenyl)acetic acid HCl | C₈H₁₀ClN₂O₂ | 202.63* | Not reported | Polar solvents | Hydrazine, carboxylic acid |

| D-4-Chlorophenylglycine HCl | C₈H₉Cl₂NO₂ | 222.07 | ~200–210† | Water, ethanol | Amino acid, chlorine |

| Ethyl (4-hydrazinophenyl)acetate HCl | C₁₀H₁₅ClN₂O₂ | 230.70 | Not reported | Organic solvents | Hydrazine, ester |

| 2-(4-(Aminomethyl)phenyl)acetic acid HCl | C₉H₁₂ClNO₂ | 201.65 | Not reported | Water, DMSO | Aminomethyl, carboxylic acid |

*Calculated from ; †Estimated from analogous amino acid hydrochlorides.

生物活性

(4-Hydrazinophenyl)acetic acid hydrochloride, with the chemical formula C8H10ClN2O2 and CAS number 65476-32-6, is a compound of significant interest in biological research and pharmaceutical development. This article explores its biological activity, mechanisms of action, and potential applications based on diverse sources.

- Molecular Weight : 188.63 g/mol

- Solubility : Soluble in water and polar organic solvents.

- Chemical Structure : The compound features a hydrazine functional group attached to a phenyl acetic acid moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions and lead to therapeutic effects.

- Protein Interactions : It acts as a ligand in protein-ligand interactions, influencing protein conformation and activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In a study examining various derivatives, compounds similar to this hydrazine derivative showed significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism likely involves disruption of bacterial cell wall synthesis or function.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .

Neuropharmacological Effects

Preliminary research indicates that derivatives of this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. This is hypothesized to occur via inhibition of oxidative stress pathways .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy :

-

Anticancer Mechanism Exploration :

- A study focused on the compound's effect on human cancer cell lines revealed that it could significantly reduce cell viability through apoptotic pathways. The study highlighted the importance of structural modifications in enhancing its anticancer efficacy .

- Neuroprotective Effects :

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for (4-Hydrazinophenyl)acetic acid hydrochloride to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, analogous compounds like 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride are synthesized via coupling reactions (e.g., palladium-catalyzed cross-coupling) followed by hydrochloric acid treatment to form the hydrochloride salt . Key steps include:

- Starting Materials : 4-Hydrazinophenyl derivatives and chloroacetic acid.

- Reaction Optimization : Use of bases (e.g., NaOH) to facilitate substitution and inert atmospheres to prevent oxidation .

- Purification : Recrystallization or column chromatography to isolate the hydrochloride salt. Purity can be verified via HPLC (>95%) or NMR .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Characterization requires multi-technique validation:

- NMR Spectroscopy : Confirm aromatic protons (δ 6.8–7.2 ppm) and hydrazine NH signals (δ 2.5–3.5 ppm) .

- Mass Spectrometry : Compare observed molecular ion peaks (e.g., [M+H]⁺) with theoretical values (C₈H₁₀ClN₃O₂: ~223.6 g/mol) .

- Elemental Analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : Hydrochloride salts are hygroscopic and prone to decomposition in basic conditions. Stability studies should include:

- pH Stability : Assess degradation via HPLC in buffers (pH 3–9). Acidic conditions (pH 3–5) generally enhance stability .

- Thermal Stability : Conduct accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) to identify degradation products .

Advanced Research Questions

Q. How does this compound interact with biological targets, such as enzymes or receptors?

- Methodological Answer : Mechanistic studies require:

- Enzyme Inhibition Assays : Test IC₅₀ values against targets like histone deacetylases (HDACs) or matrix metalloproteinases (MMPs) using fluorogenic substrates .

- Molecular Docking : Compare binding affinities with known inhibitors (e.g., SAHA for HDACs) using software like AutoDock .

- In Vivo Models : Evaluate pharmacokinetics (e.g., plasma half-life) in rodent models to assess bioavailability .

Q. What strategies resolve contradictions in reported biological activities of this compound?

- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) may arise from assay conditions or impurities. Mitigation strategies include:

- Standardized Protocols : Use uniform buffer systems (e.g., Tris-HCl) and controls .

- Impurity Profiling : Identify byproducts (e.g., oxidized hydrazine derivatives) via LC-MS and quantify their impact on activity .

- Dose-Response Curves : Perform triplicate experiments with statistical validation (p < 0.05) .

Q. Can this compound serve as a precursor for novel drug candidates?

- Methodological Answer : Derivative synthesis can explore:

- Structural Modifications : Introduce substituents (e.g., methyl, acetyl) to the phenyl ring to enhance target selectivity .

- Prodrug Design : Conjugate with ester groups to improve membrane permeability, followed by hydrolysis studies in plasma .

- Toxicity Screening : Use zebrafish or HEK293 cell models to assess acute toxicity (LC₅₀) and genotoxicity (Ames test) .

Key Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。